1-Chloro-3-(4-fluorophenyl)propan-2-one

Vue d'ensemble

Description

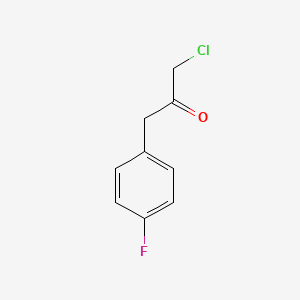

1-Chloro-3-(4-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFO and a molecular weight of 186.61 g/mol . It is also known by its IUPAC name, 1-chloro-3-(4-fluorophenyl)acetone . This compound is characterized by the presence of a chloro group and a fluorophenyl group attached to a propanone backbone. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Méthodes De Préparation

1-Chloro-3-(4-fluorophenyl)propan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-Chloro-3-(4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-Chloro-3-(4-fluorophenyl)propan-2-one has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Chloro-3-(4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorophenyl groups contribute to its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparaison Avec Des Composés Similaires

1-Chloro-3-(4-fluorophenyl)propan-2-one can be compared with other similar compounds, such as:

1-Chloro-3-(2-fluorophenyl)propan-2-one: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and applications.

3-Chloro-4’-fluoropropiophenone: Another closely related compound with similar chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and suitability for various applications.

Activité Biologique

1-Chloro-3-(4-fluorophenyl)propan-2-one, also known as 4'-chloro-3'-fluoropropiophenone, is an organic compound with the molecular formula C₉H₈ClFO. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications, and comparative analysis with similar compounds.

This compound is characterized by the presence of a chloro group and a fluorophenyl moiety. The synthesis of this compound typically involves Friedel-Crafts acylation, where 4-fluorobenzene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride under controlled conditions to minimize side reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with nucleophilic sites on various enzymes and receptors. This interaction can modulate protein activity, leading to several biological effects:

- Enzyme Inhibition : The compound has been identified as an inhibitor of tyrosinase from Agaricus bisporus, indicating its potential role in regulating melanin production.

- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects through modulation of signaling pathways involved in inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table outlines key differences:

| Compound Name | Structural Differences |

|---|---|

| 1-Chloro-1-(4-chlorophenyl)propan-2-one | Chlorine atom instead of fluorine on the phenyl ring |

| 1-Chloro-1-(4-bromophenyl)propan-2-one | Bromine atom instead of fluorine on the phenyl ring |

| 1-Chloro-1-(4-methylphenyl)propan-2-one | Methyl group instead of fluorine on the phenyl ring |

| 3-Chloro-1-(4-fluorophenyl)propan-1-one | Different positioning of chlorine relative to fluorine |

| 1-(4-Fluorophenyl)propan-1-one | Lacks chlorine substitution |

The presence of both chloro and fluoro substituents imparts unique electronic properties that influence reactivity and interactions compared to these analogs.

Case Studies and Research Findings

Research into the biological activity of this compound has yielded promising results:

- Tyrosinase Inhibition : A study demonstrated that derivatives containing the 3-chloro-4-fluorophenyl fragment effectively inhibited tyrosinase activity, suggesting potential applications in skin-lightening products.

- Electrophilic Reactivity : The compound's electrophilic nature allows it to form covalent bonds with target proteins, enhancing specificity in drug design. This characteristic has been exploited in developing inhibitors for enzymes involved in various disease pathways .

- Pharmacological Potential : The unique properties of this compound make it a candidate for further investigation in drug development, particularly for conditions involving dysregulated enzyme activities .

Propriétés

IUPAC Name |

1-chloro-3-(4-fluorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXDUAWJIMUJQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.